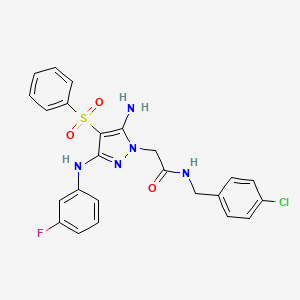

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C24H21ClFN5O3S and its molecular weight is 513.97. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(5-amino-3-((3-fluorophenyl)amino)-4-(phenylsulfonyl)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a pyrazole ring, an acetamide group, and various aromatic substituents, which contribute to its biological activity. The molecular formula is C25H24FN5O3S, with a molecular weight of approximately 493.6 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C25H24FN5O3S |

| Molecular Weight | 493.6 g/mol |

| CAS Number | 1019099-15-0 |

Anticancer Properties

Research indicates that compounds similar to this pyrazole derivative exhibit significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific protein kinases that are crucial in cancer signaling pathways. For instance, studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including prostate cancer cells (PC-3, LNCaP, DU145), by modulating enzyme activity and receptor interactions .

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, potentially through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors. The presence of the phenylsulfonyl group may enhance its selectivity towards specific targets within cancer cells.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory properties. Pyrazole derivatives are known to exhibit such effects by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. The structural characteristics of this compound suggest it could effectively reduce inflammation by modulating various signaling pathways involved in inflammatory responses .

The biological activity of this compound is primarily attributed to its interaction with various protein targets:

- Kinase Inhibition : The compound potentially inhibits tyrosine kinases involved in angiogenesis and tumor growth.

- Receptor Modulation : It may interact with receptors that mediate cell survival and proliferation signals.

- Apoptosis Induction : By influencing apoptotic pathways, it can promote cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Study on Prostate Cancer : A study reported that a related pyrazole compound showed over 55% inhibition against androgen receptors in prostate cancer cell lines, indicating its potential as a therapeutic agent .

- Mechanistic Studies : Molecular docking studies have suggested strong binding affinities between the compound and target proteins involved in cancer progression, further supporting its role as a selective inhibitor .

- In Vivo Efficacy : Animal model studies demonstrated significant tumor regression when treated with pyrazole derivatives, reinforcing their potential utility in clinical settings.

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anti-cancer properties. The target compound has shown potential in inhibiting specific protein kinases involved in cancer signaling pathways. For instance, studies have demonstrated that similar pyrazole derivatives have been effective against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) with IC50 values indicating promising cytotoxic effects .

| Cell Line | Compound | IC50 Value (µM) |

|---|---|---|

| MCF7 | 2-(5-amino...) | 3.79 |

| NCI-H460 | 2-(5-amino...) | 12.50 |

| SF-268 | 2-(5-amino...) | 42.30 |

Anti-Inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, which are common among pyrazole derivatives. The sulfonamide group can enhance solubility and bioavailability, making it suitable for targeting inflammatory pathways . Various studies have reported that similar compounds can inhibit cyclooxygenase enzymes, leading to reduced inflammation.

Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific kinases such as Aurora-A and CDK2, which play critical roles in cell cycle regulation and cancer progression. Reports indicate that related compounds have shown IC50 values as low as 0.067 µM against Aurora-A kinase . This highlights the compound's potential for development as a targeted cancer therapy.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps, including the coupling of amines and the formation of the pyrazole ring through condensation reactions. Various synthetic routes have been explored to optimize yield and purity . Derivatives of this compound are also being investigated for enhanced biological activity and selectivity against different cancer types.

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

- Study on MCF7 Cells : A derivative showed significant cytotoxicity with an IC50 value of 3.79 µM, indicating strong potential for breast cancer treatment.

- In Vivo Studies : Animal models treated with similar pyrazole compounds demonstrated reduced tumor growth rates compared to control groups, supporting their use in therapeutic applications.

Properties

IUPAC Name |

2-[5-amino-4-(benzenesulfonyl)-3-(3-fluoroanilino)pyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFN5O3S/c25-17-11-9-16(10-12-17)14-28-21(32)15-31-23(27)22(35(33,34)20-7-2-1-3-8-20)24(30-31)29-19-6-4-5-18(26)13-19/h1-13H,14-15,27H2,(H,28,32)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHJYYYKZMHDPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2NC3=CC(=CC=C3)F)CC(=O)NCC4=CC=C(C=C4)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFN5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.